molecular formula C16H15N3O2 B11455822 Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate

Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate

Cat. No.: B11455822
M. Wt: 281.31 g/mol
InChI Key: BTMONCCVFUTAMB-UHFFFAOYSA-N
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Description

Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with pyridine-based compounds. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . In this method, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound. Major products formed from these reactions can include various substituted indole derivatives, which may exhibit different biological activities.

Scientific Research Applications

Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives have been studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound, in particular, may be investigated for its potential therapeutic effects in treating various diseases. Additionally, it may have applications in the pharmaceutical industry as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied. For example, some indole derivatives have been shown to inhibit the activity of certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide . These compounds share the indole scaffold but differ in their substituents, which can lead to variations in their biological activities. The uniqueness of this compound lies in its specific structural features, which may confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

methyl 3-(pyridin-3-ylmethylamino)-1H-indole-2-carboxylate

InChI

InChI=1S/C16H15N3O2/c1-21-16(20)15-14(12-6-2-3-7-13(12)19-15)18-10-11-5-4-8-17-9-11/h2-9,18-19H,10H2,1H3

InChI Key

BTMONCCVFUTAMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)NCC3=CN=CC=C3

Origin of Product

United States

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